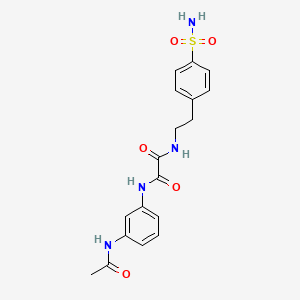

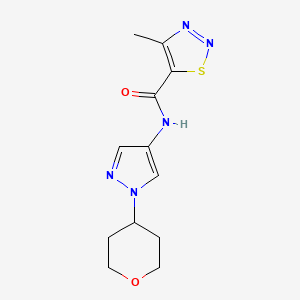

![molecular formula C19H14F2N2O4S B3008697 [6-[(4,6-二甲基嘧啶-2-基)硫烷基甲基]-4-氧代吡喃-3-基] 2,6-二氟苯甲酸酯 CAS No. 877636-05-0](/img/structure/B3008697.png)

[6-[(4,6-二甲基嘧啶-2-基)硫烷基甲基]-4-氧代吡喃-3-基] 2,6-二氟苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the pyrimidinyl Schiff base, 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol (HL) was synthesized by a method previously reported in the literature for the synthesis of a closely related compound .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate" .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

Pyrimidine derivatives are pivotal in the synthesis of bioactive molecules with various pharmacological activities. They serve as key intermediates in the development of drugs with antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer properties . The compound could be utilized in the synthesis of novel therapeutic agents.

Antimicrobial Properties

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. They can be used to develop new antimicrobial agents against a spectrum of pathogens, including bacteria and fungi . This compound’s structural framework could be modified to enhance its efficacy against specific microbial strains.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. Pyrimidine derivatives are often used in docking studies to discover potential drug candidates. The compound could be investigated for its binding affinity to various enzymes or receptors involved in disease pathways .

Density Functional Theory (DFT) Studies

DFT studies are crucial for understanding the electronic structure and properties of molecules. Pyrimidine derivatives, due to their aromatic nature, are suitable candidates for such computational studies. This compound could be analyzed to predict its reactivity and stability, which is essential for designing new materials or drugs .

Agricultural Chemistry: Development of Herbicides

The herbicidal activity of pyrimidine derivatives makes them valuable in agricultural chemistry. They can be used to design compounds that target specific weeds without affecting crops. This compound’s structure could be optimized to create selective and potent herbicides .

Synthesis Under Microwave Irradiation

Microwave irradiation is a technique used to accelerate chemical reactions. Pyrimidine derivatives can be synthesized under microwave conditions to obtain higher yields and purer products. This compound could be synthesized using microwave irradiation to improve the efficiency of the process .

Arginine Derivatives Synthesis

L-Arginine is an amino acid that serves as a precursor to many biomolecules. Pyrimidine derivatives can be synthesized from arginine derivatives, which can then be used in various biochemical applications. The compound could be explored for its potential to generate arginine-based molecules .

Antioxidant Properties

Antioxidants are crucial for protecting cells from oxidative damage. Pyrimidine derivatives have shown good antioxidant potentials, which can be harnessed in the development of antioxidant supplements or drugs. This compound could be tested for its ability to scavenge free radicals and chelate metal ions .

作用机制

The mechanism of action of similar compounds has been studied. For instance, the inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) as a new corrosion inhibitor on mild steel (MS) in 0.1 M HCl medium at varied temperature has been analyzed .

安全和危害

未来方向

Future research could focus on the synthesis, characterization, and application of “[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate” and similar compounds . For instance, a structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors .

属性

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4S/c1-10-6-11(2)23-19(22-10)28-9-12-7-15(24)16(8-26-12)27-18(25)17-13(20)4-3-5-14(17)21/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBYSDBSYRGQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

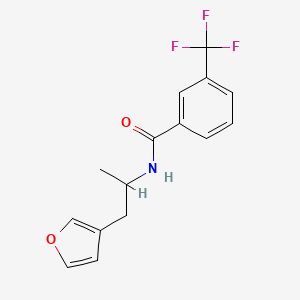

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

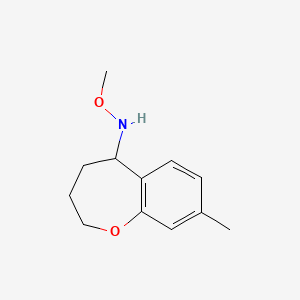

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

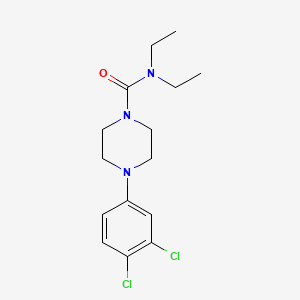

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)